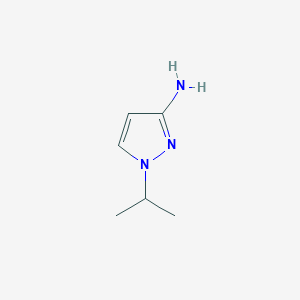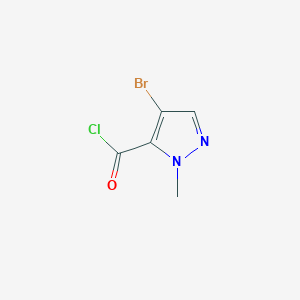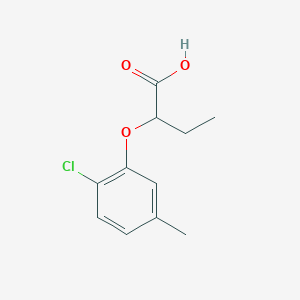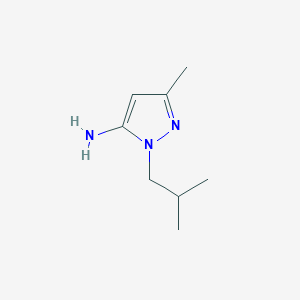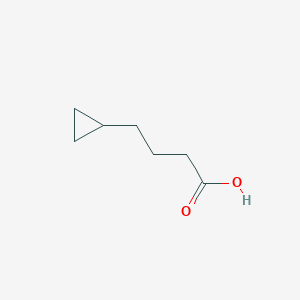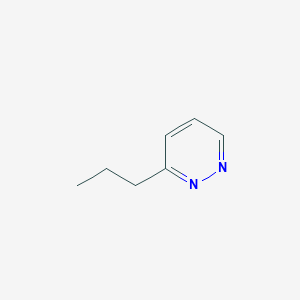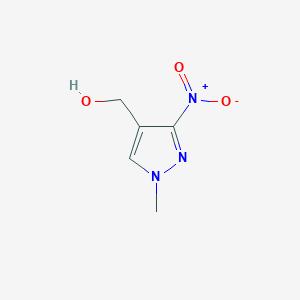
(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol, also known as nitropyrazole, is a chemical compound that has been studied for its potential applications in scientific research. Nitropyrazole is a nitro-heterocyclic compound with pyrazole as the core structure, and is a versatile building block for many organic synthesis reactions. It has been used in various research fields such as organic synthesis, drug discovery, and green chemistry.
Scientific Research Applications
Antileishmanial and Antimalarial Applications
The pyrazole derivative has been studied for its potential use in treating leishmaniasis and malaria. A molecular simulation study highlighted a compound with a similar pyrazole structure showing potent in vitro antipromastigote activity, suggesting that “(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol” could be explored for similar biological activities .
Fungicidal Applications
Pyrazole compounds have been extensively used in fungicides. The structural similarity of “(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol” to other pyrimidine compounds used in controlling plant fungal diseases indicates potential fungicidal applications .
Pharmaceutical Synthesis
Pyrazole derivatives have been utilized as key intermediates in the synthesis of pharmaceuticals like Sildenafil. The compound could potentially serve as an intermediate or catalytic agent in pharmaceutical synthesis processes .
Catalysis
The chemical structure of pyrazole derivatives makes them suitable candidates for use as catalysts in various chemical reactions, which could include the synthesis of other organic compounds or pharmaceuticals .
Apoptosis Induction in Cancer Therapy
Some pyrazole derivatives have shown the ability to induce apoptosis in cancer cells, suggesting that “(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol” might be investigated for its potential use in cancer therapy by preventing wound healing and colony formation, delaying cell cycle phases, and activating apoptosis pathways .
properties
IUPAC Name |
(1-methyl-3-nitropyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCXNPSBOVMFKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

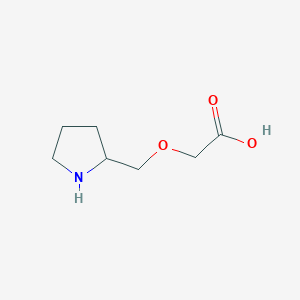
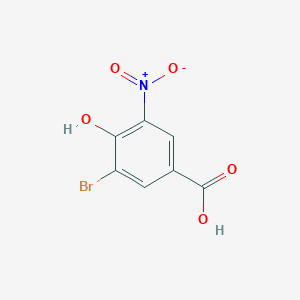
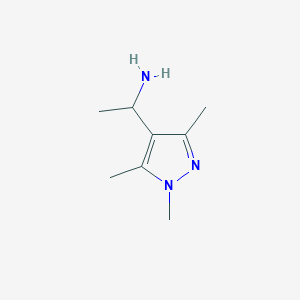
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
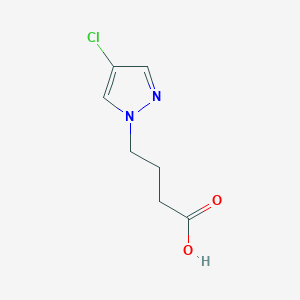
![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)
